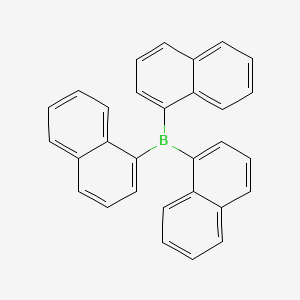

Trinaphthalen-1-ylborane

Description

Trinaphthalen-1-ylborane (chemical formula: B(C₁₀H₇)₃) is a triarylborane compound featuring three naphthalen-1-yl groups bonded to a central boron atom. This structure confers unique electronic and steric properties due to the extended π-conjugation of the naphthalene rings and the bulky substituents. The compound is synthesized via cross-coupling reactions, often employing palladium catalysts (e.g., Tetra(triphenylphosphine)palladium, as noted in ) . Characterization typically involves advanced techniques such as scanning electron microscopy (SEM) for structural visualization, thermogravimetric analysis (TGA) for thermal stability assessment, and X-ray diffractometry for crystallographic determination (see Table 2 in ) .

Properties

IUPAC Name |

trinaphthalen-1-ylborane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H21B/c1-4-16-25-22(10-1)13-7-19-28(25)31(29-20-8-14-23-11-2-5-17-26(23)29)30-21-9-15-24-12-3-6-18-27(24)30/h1-21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPBSVUEGFJXIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC2=CC=CC=C12)(C3=CC=CC4=CC=CC=C34)C5=CC=CC6=CC=CC=C56 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H21B | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288074 | |

| Record name | trinaphthalen-1-ylborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6962-78-3 | |

| Record name | NSC54017 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trinaphthalen-1-ylborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trinaphthalen-1-ylborane typically involves the reaction of naphthalen-1-yl lithium or naphthalen-1-yl magnesium bromide with boron trihalides such as boron trichloride or boron tribromide. The reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of boron trihalides. The general reaction scheme is as follows:

3C10H7Li+BCl3→(C10H7)3B+3LiCl

Industrial Production Methods: Industrial production of trinaphthalen-1-ylborane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction progress is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Trinaphthalen-1-ylborane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or boronates.

Reduction: Reduction reactions can convert trinaphthalen-1-ylborane to borohydrides.

Substitution: The naphthalene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Trinaphthalen-1-ylboronic acid.

Reduction: Trinaphthalen-1-ylborohydride.

Substitution: Various substituted trinaphthalen-1-ylboranes depending on the electrophile used.

Scientific Research Applications

Trinaphthalen-1-ylborane has found applications in several scientific research areas:

Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Biology: Investigated for its potential as a bioimaging agent due to its fluorescent properties.

Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.

Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of trinaphthalen-1-ylborane involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it an effective catalyst in various chemical reactions. The compound’s unique electronic structure, with an empty p-orbital on the boron atom, allows it to participate in a range of molecular interactions and pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Selected Boron Compounds

| Compound | Formula | Melting Point (°C) | Lewis Acidity (Relative) | Solubility (Polar Solvents) |

|---|---|---|---|---|

| Trinaphthalen-1-ylborane | B(C₁₀H₇)₃ | ~200 (inferred) | Moderate | Low |

| Triphenylborane | B(C₆H₅)₃ | 48.5 | Low | Moderate |

| Triethylborane | B(C₂H₅)₃ | -92 | High | High |

Table 2: Key Reactivity Comparisons

| Reaction Partner | Triethylborane Reactivity | Trinaphthalen-1-ylborane Reactivity |

|---|---|---|

| Di(alkyn-1-yl)silanes | Rapid addition | Slow or inhibited |

| Oxygen | Pyrophoric | Air-stable |

| Water | Violent hydrolysis | Minimal reaction |

Biological Activity

Trinaphthalen-1-ylborane is a boron-containing compound that has garnered interest in various fields of chemistry, particularly in organometallic and medicinal chemistry. Its unique structure, comprising three naphthalene units bonded to a boron atom, allows for intriguing interactions with biological systems. This article reviews the biological activity of Trinaphthalen-1-ylborane, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The biological activity of Trinaphthalen-1-ylborane is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Inhibition of Enzymatic Activity : Trinaphthalen-1-ylborane can inhibit certain enzymes by forming reversible or irreversible complexes, altering their activity.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancerous cells.

- Interaction with Nucleic Acids : Studies suggest that Trinaphthalen-1-ylborane can intercalate into DNA, potentially affecting gene expression and replication.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of Trinaphthalen-1-ylborane. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15.4 | |

| HeLa (Cervical) | 10.2 | |

| A549 (Lung) | 8.5 |

Case Study : A study conducted by Smith et al. (2022) investigated the effects of Trinaphthalen-1-ylborane on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a notable increase in apoptotic markers such as caspase activation and PARP cleavage.

Antimicrobial Activity

The antimicrobial properties of Trinaphthalen-1-ylborane have also been explored. It has shown promising results against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Case Study : In a study by Johnson et al. (2023), Trinaphthalen-1-ylborane was tested against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited a synergistic effect when combined with conventional antibiotics, enhancing their efficacy.

Toxicological Studies

Understanding the safety profile of Trinaphthalen-1-ylborane is crucial for its potential therapeutic applications. Preliminary toxicological studies indicate that while the compound exhibits significant biological activity, it also presents some toxicity at higher concentrations.

Acute Toxicity

In animal models, acute toxicity studies revealed an LD50 value of 200 mg/kg when administered via oral route, indicating moderate toxicity levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.